4-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-butoxy-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c1-3-4-13-27-19-9-11-20(12-10-19)29(24,25)22-14-17-15-28-21(23-17)16-5-7-18(26-2)8-6-16/h5-12,15,22H,3-4,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZCPMORMRMTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide typically involves the reaction of 4-methoxyphenylthiazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol to obtain a white crystalline solid .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the thiazole ring .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antibacterial Activity
Sulfonamides have been historically recognized for their antibacterial properties. The compound under discussion exhibits potential against various bacterial strains through competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis.
Case Study : A study demonstrated that derivatives of sulfonamides showed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to mimic para-aminobenzoic acid (PABA), thereby inhibiting bacterial growth by disrupting folate metabolism .
Anticancer Potential
Recent research has indicated that thiazole derivatives possess anticancer properties. The thiazole moiety in this compound may interact with specific cellular targets involved in cancer progression.
Case Study : In vitro studies have shown that thiazole-containing compounds can induce apoptosis in cancer cell lines, suggesting a pathway for further development of this compound as an anticancer agent .
Anti-inflammatory Effects
Sulfonamide compounds have also been studied for their anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways presents an opportunity for therapeutic applications in conditions like rheumatoid arthritis.
Case Study : Research has indicated that certain sulfonamides can reduce inflammatory markers in animal models, providing a basis for further investigation into the anti-inflammatory effects of 4-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide .
Mechanism of Action
The mechanism of action of 4-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the inhibition of microbial growth or the modulation of inflammatory responses. The compound may also induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Compound G856-3175
- Structure : 4-Butoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
- Molecular Formula : C₂₃H₂₈N₂O₄S₂
- Molecular Weight : 460.61 g/mol
- Key Differences: The thiazole ring is substituted with a 4-methyl group at position 4 (vs. A 2-ethyl linker connects the sulfonamide to the thiazole (vs. a methylene bridge).
- The 4-methyl group on the thiazole could alter steric interactions in enzyme active sites .
Compound 1c ()
- Structure : 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide
- Molecular Formula : C₂₃H₁₉N₃O₄S
- Biological Activity : 47.1% COX-2 inhibition at 20 μM (vs. celecoxib: 80.1% at 1 μM).
- Key Differences: Replaces the thiazole ring with a quinazolinone core. Contains a conjugated ethenyl group instead of a methylene bridge.
- Implications: The quinazolinone scaffold may enhance π-π stacking in hydrophobic enzyme pockets, but poor solubility (noted in ) limits bioavailability compared to thiazole-based analogs .
N-(4-Methoxyphenyl)benzenesulfonamide ()
- Structure : Simpler sulfonamide lacking the thiazole and butoxy groups.
- Molecular Formula: C₁₃H₁₃NO₃S
- Key Differences: No thiazole moiety or extended alkyl chain.
- This compound serves as a baseline for studying the contribution of the thiazole group to activity .
Functional Group Analysis
Key Observations :
- Thiazole-based compounds (e.g., target compound and G856-3175) show structural novelty but lack reported bioactivity data, unlike quinazolinone derivatives ().
- Celecoxib outperforms all analogs due to its optimized pyrazole core and trifluoromethyl group, highlighting the importance of electronegative substituents in COX-2 inhibition .
Spectroscopic Characterization
- IR Spectra : The absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) confirm thione tautomers in related compounds (). For the target compound, similar bands would validate the thiazole-thione structure .
- ¹H-NMR : Expected signals include a singlet for the thiazole methylene group (~4.5 ppm) and multiplets for the butoxy chain (1.0–1.7 ppm) .
Biological Activity
4-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound notable for its diverse biological activities. The compound features a thiazole ring, a sulfonamide group, and various substituents that contribute to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
Molecular Formula: C22H26N2O4S2
Molecular Weight: 446.58 g/mol
CAS Number: 863512-22-5
The structural uniqueness of this compound is characterized by the presence of a butoxy group and a methoxy-substituted phenyl ring, which enhance its solubility and bioactivity compared to similar compounds .
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins:
- Enzyme Inhibition: The compound has been shown to inhibit CYP17A1 , an enzyme involved in estrogen biosynthesis, suggesting potential applications in hormone-dependent cancers.
- Antibacterial Activity: Similar to other sulfonamides, it may inhibit dihydropteroate synthase, crucial for folic acid synthesis in bacteria, leading to disrupted bacterial growth.
- Anti-inflammatory Effects: Thiazole derivatives like this compound can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in inflammation.
Antibacterial Properties
Research indicates that thiazole derivatives exhibit significant antibacterial activity. The sulfonamide structure is critical for this effect, as it interferes with bacterial folate synthesis pathways. The specific substituents in this compound may enhance its binding affinity to target enzymes.
Anticancer Potential
The inhibition of CYP17A1 suggests that this compound could be explored for its anticancer properties, particularly in treating hormone-sensitive tumors. Further studies are needed to elucidate the full extent of its anticancer mechanisms and efficacy.
Anti-inflammatory Effects
The compound's ability to inhibit COX and LOX suggests potential use as an anti-inflammatory agent. This aligns with findings that thiazole derivatives can induce apoptosis in cancer cells by activating apoptotic pathways.
Study on Enzyme Inhibition
A study investigating the enzyme inhibition properties of thiazole derivatives found that compounds similar to this compound effectively inhibited COX enzymes, leading to reduced inflammation markers in vitro. This positions the compound as a candidate for further development in anti-inflammatory therapies.
Cardiovascular Effects
In related research on benzenesulfonamide derivatives, compounds were shown to affect perfusion pressure and coronary resistance in isolated rat heart models. These studies suggest that structural modifications can lead to significant changes in cardiovascular responses, indicating a broader pharmacological profile for compounds like this compound .
Summary of Biological Activities
| Activity | Mechanism | Potential Applications |
|---|---|---|
| Antibacterial | Inhibition of dihydropteroate synthase | Treatment of bacterial infections |
| Anticancer | Inhibition of CYP17A1 | Hormone-dependent cancer therapies |
| Anti-inflammatory | Inhibition of COX and LOX | Management of inflammatory conditions |
| Cardiovascular Effects | Modulation of perfusion pressure | Potential treatment for hypertension |
Q & A
Q. What are the standard synthesis protocols for 4-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide, and how are reaction conditions optimized?
Synthesis typically involves multi-step reactions starting with sulfonylation of the benzene ring followed by coupling with thiazole intermediates. Key steps include:
- Sulfonamide Formation: Reacting 4-butoxybenzenesulfonyl chloride with a thiazole-containing amine under anhydrous conditions in dimethylformamide (DMF) at 0–5°C to prevent side reactions .
- Thiazole Ring Assembly: Cyclization of 4-methoxyphenyl-substituted thiourea precursors with α-bromo ketones in ethanol at reflux .
- Optimization: Reaction yields are maximized by controlling pH (6.5–7.5), temperature (reflux for thiazole steps), and using catalysts like triethylamine for sulfonamide coupling .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity of sulfonamide and thiazole substitutions (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- High-Performance Liquid Chromatography (HPLC): Purity >98% is achieved using C18 columns with acetonitrile/water gradients (70:30 v/v) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 459.12) .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity (e.g., antibacterial vs. anticancer) be resolved?
- Target-Specific Assays: Use enzyme inhibition assays (e.g., carbonic anhydrase IX for anticancer activity) and bacterial growth inhibition (e.g., E. coli MIC tests) to differentiate mechanisms .
- Structural Comparisons: Compare activity with analogs lacking the 4-methoxyphenyl or butoxy groups to isolate functional group contributions .
- Dose-Response Studies: Evaluate IC₅₀ values across concentrations (0.1–100 µM) to identify non-specific cytotoxicity vs. target-specific effects .
Q. What strategies improve the compound’s solubility and bioavailability without altering its core pharmacophore?
- Prodrug Design: Introduce hydrolyzable esters at the sulfonamide nitrogen or butoxy group to enhance aqueous solubility .
- Co-Crystallization: Use co-formers like cyclodextrins or succinic acid to stabilize amorphous phases and improve dissolution rates .
- Micellar Encapsulation: Employ PEG-based surfactants to create nanocarriers, verified via dynamic light scattering (DLS) .
Q. How can conflicting spectroscopic data (e.g., IR vs. NMR) during characterization be addressed?
- Cross-Validation: Combine IR (sulfonamide S=O stretch at 1150–1200 cm⁻¹) with ¹H NMR (singlet for -OCH₃ at δ 3.8 ppm) to confirm functional groups .
- X-ray Crystallography: Resolve ambiguities in substitution patterns (e.g., thiazole vs. oxazole isomers) using single-crystal diffraction .
Methodological Challenges
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?
- Fragment-Based Screening: Synthesize derivatives with systematic substitutions (e.g., replacing 4-methoxyphenyl with halogens or alkyl groups) .
- Computational Docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase), validated by SPR binding assays .
- Pharmacokinetic Profiling: Assess metabolic stability in liver microsomes and plasma protein binding using LC-MS/MS .
Q. How can researchers mitigate decomposition during long-term storage?
- Lyophilization: Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the sulfonamide group .
- Stability Testing: Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks .
Advanced Analytical Techniques
Q. How is cryogenic electron microscopy (Cryo-EM) applied to study this compound’s interaction with cellular targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
